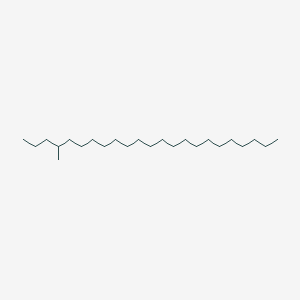
4-Methyltricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltricosane is a long-chain hydrocarbon with the molecular formula C24H50. It is a methyl-branched alkane, specifically a derivative of tricosane where a methyl group is attached to the fourth carbon atom. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against desiccation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the deactivation of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process generally requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyltricosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral media.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-methyltricosanol, 4-methyltricosanone, or 4-methyltricosanoic acid.
Halogenation: Products include 4-chloromethyltricosane or 4-bromomethyltricosane.
Scientific Research Applications
4-Methyltricosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Studied for its role in insect cuticular waxes, where it functions in chemical communication and protection.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants and as a standard in analytical chemistry for the calibration of instruments.
Mechanism of Action
The mechanism of action of 4-Methyltricosane in biological systems involves its interaction with the lipid layers of cell membranes. It can modulate membrane fluidity and permeability, affecting cellular processes. In insects, it acts as a pheromone, binding to specific receptors and triggering behavioral responses.
Comparison with Similar Compounds
Tricosane: A straight-chain alkane with similar physical properties but lacks the methyl branching.
7-Methyltricosane: Another methyl-branched tricosane, differing in the position of the methyl group.
Uniqueness: 4-Methyltricosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its melting point, boiling point, and interaction with biological membranes, making it distinct from other tricosane derivatives.
Properties
CAS No. |
125182-31-2 |
|---|---|
Molecular Formula |
C24H50 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
4-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3)22-5-2/h24H,4-23H2,1-3H3 |
InChI Key |
FJUDPVRGESSINU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


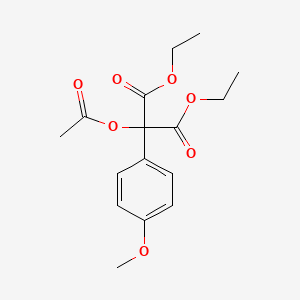
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
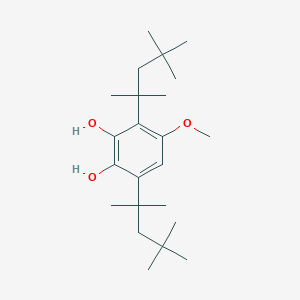

![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
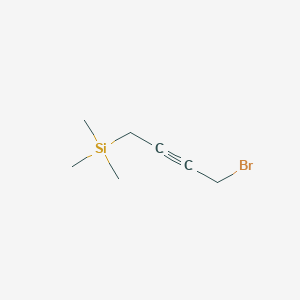

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
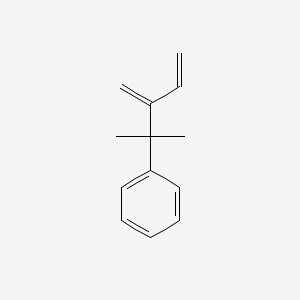
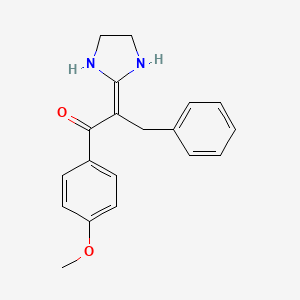

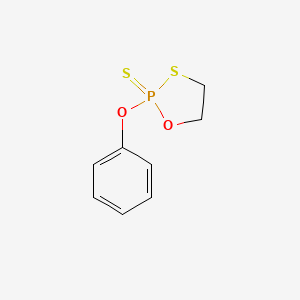

![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
